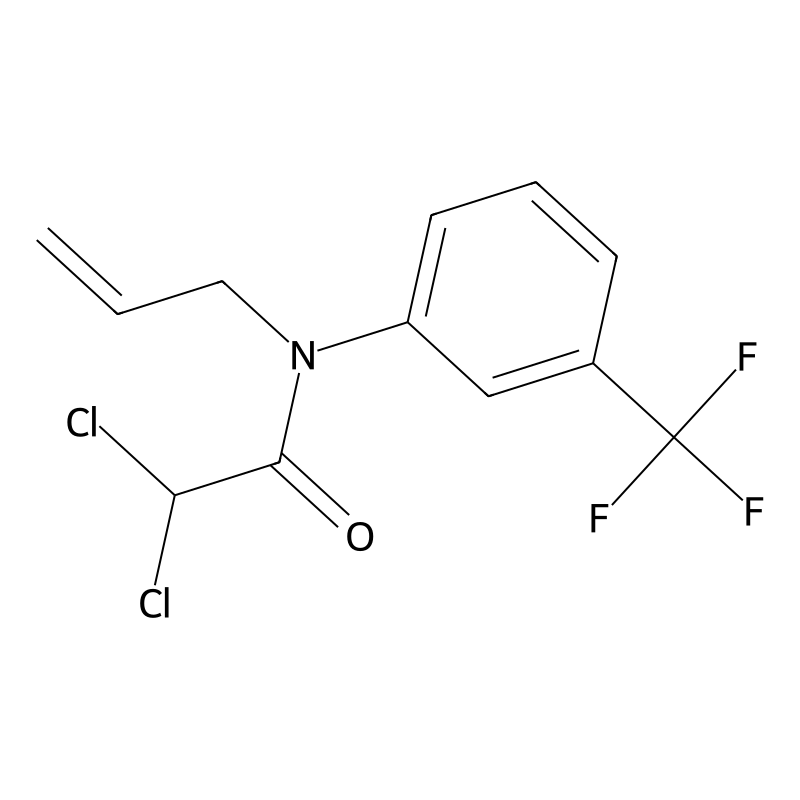N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Databases: Resources such as PubChem [National Institutes of Health, ] and ChemSpider [Royal Society of Chemistry, ] primarily focus on the compound's structure, properties, and basic safety information.
- Scientific Literature: A search of scientific literature databases like ScienceDirect [Elsevier, ] and PubMed [National Institutes of Health, ] yielded no publications directly mentioning the application of this specific compound in research.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₀Cl₂F₃NO, and it has a molecular weight of approximately 312.1151 g/mol . The compound is notable for its potential applications in organic synthesis and pharmaceutical research due to its reactivity and biological properties.
There is no current scientific literature describing the mechanism of action of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. Without knowledge of its biological activity, it is impossible to discuss its potential interactions with other molecules or its role in biological systems.
- Substitution Reactions: The dichloroacetamide group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
- Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to various derivatives.
Common Reagents and Conditions- Nucleophilic Substitution: Typically performed in polar solvents like dimethyl sulfoxide or acetonitrile using nucleophiles.
- Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has been investigated for its biological activity, particularly as a potential pharmaceutical agent. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating interactions with various biological targets such as proteins and enzymes. Additionally, the compound's ability to form hydrogen bonds through the dichloroacetamide group may influence its biological efficacy.
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves:
- Formation of Dichloroacetyl Intermediate: Reacting 3-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride.
- Allylation Reaction: Introducing the allyl group through an allylation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. These methods mirror laboratory techniques but are optimized for larger quantities.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has several applications:
- Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.
- Catalysis: Functions as a catalyst or catalyst precursor in various organic reactions.
- Pharmaceutical Research: Investigated for potential biological activities and as a building block for drug development.
- Material Science: Utilized in developing new materials with specific properties.
Studies on N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide's interactions with biological targets reveal its potential mechanism of action. The compound's lipophilicity allows it to penetrate cellular membranes effectively, while its functional groups enable specific binding interactions with target proteins or enzymes. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .
Similar Compounds- 2,2-Dichloro-N-(prop-2-en-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Acetamide, 2,2-dichloro-N-2-propen-1-yl-N-(3-(trifluoromethyl)phenyl)
Uniqueness
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combination of distinct chemical groups—allyl, dichloroacetamide, and trifluoromethyl—which confer unique stability and reactivity characteristics. This unique structure makes it particularly valuable in both research and industrial applications compared to similar compounds that may lack one or more of these functional groups.








